Cas no 2167309-09-1 (5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine)

5-(1-Methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine is a heterocyclic amine derivative featuring a piperidine core substituted with a 1-methylpyrazole moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for potential applications as a building block in the synthesis of biologically active molecules. The presence of both the pyrazole and piperidine rings enhances its ability to interact with various biological targets, making it a valuable intermediate for drug discovery. Its well-defined stereochemistry and functional group compatibility further contribute to its utility in the development of pharmacophores targeting central nervous system (CNS) disorders or other therapeutic areas.
5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine structure
2167309-09-1 structure
商品名:5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine
CAS番号:2167309-09-1
MF:C10H18N4
メガワット:194.276721477509
CID:6223320
PubChem ID:165482614

5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine
    • 2167309-09-1
    • [5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
    • EN300-1476788
    • インチ: 1S/C10H18N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h6-9,12H,2-5,11H2,1H3
    • InChIKey: GGCADCUCVJADOT-UHFFFAOYSA-N
    • ほほえんだ: N1CC(C2C=NN(C)C=2)CC(CN)C1

計算された属性

  • せいみつぶんしりょう: 194.153146591g/mol
  • どういたいしつりょう: 194.153146591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.9Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1476788-500mg
[5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
2167309-09-1
500mg
$1563.0 2023-09-29
Enamine
EN300-1476788-10000mg
[5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
2167309-09-1
10000mg
$7004.0 2023-09-29
Enamine
EN300-1476788-100mg
[5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
2167309-09-1
100mg
$1433.0 2023-09-29
Enamine
EN300-1476788-1000mg
[5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
2167309-09-1
1000mg
$1629.0 2023-09-29
Enamine
EN300-1476788-1.0g
[5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
2167309-09-1
1g
$0.0 2023-06-06
Enamine
EN300-1476788-250mg
[5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
2167309-09-1
250mg
$1498.0 2023-09-29
Enamine
EN300-1476788-5000mg
[5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
2167309-09-1
5000mg
$4722.0 2023-09-29
Enamine
EN300-1476788-50mg
[5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
2167309-09-1
50mg
$1368.0 2023-09-29
Enamine
EN300-1476788-2500mg
[5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
2167309-09-1
2500mg
$3191.0 2023-09-29

5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine 関連文献

5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamineに関する追加情報

Introduction to 5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine (CAS No. 2167309-09-1)

5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine, identified by its Chemical Abstracts Service (CAS) number 2167309-09-1, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine core linked to a pyrazole moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of the 1-methyl-1H-pyrazol-4-yl substituent and the piperidin-3-ylmethanamine backbone suggests a unique interaction profile that may be exploited in the development of novel therapeutic agents.

The compound's structure combines elements that are frequently explored in medicinal chemistry for their ability to modulate biological pathways. The pyrazole ring, known for its versatility in drug design, often serves as a scaffold for small-molecule inhibitors and agonists. In contrast, the piperidine ring is a common pharmacophore in many approved drugs, contributing to favorable pharmacokinetic properties such as solubility and metabolic stability. The amine group at the 3-position of the piperidine ring further enhances the compound's potential for further derivatization, allowing for the creation of libraries of analogs with tailored biological activities.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly assess the potential of such compounds. Studies indicate that derivatives of 5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine may exhibit inhibitory effects on various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, preliminary computational modeling suggests that this compound could interact with target proteins in a manner similar to known bioactive molecules, potentially leading to therapeutic efficacy.

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine involves multi-step organic transformations that highlight the synthetic ingenuity required to construct complex molecular architectures. Key steps typically include condensation reactions to form the pyrazole ring, followed by nucleophilic substitution or coupling reactions to introduce the piperidine moiety. The introduction of the amine group at the 3-position often requires careful optimization to ensure high yield and purity. Advances in catalytic methods have made these synthetic routes more efficient, enabling scalable production for further investigation.

In vitro studies have begun to explore the biological profile of 5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine. Initial assays have shown promising activity against certain enzymatic targets, with IC50 values that rival those of reference compounds. These findings are particularly intriguing given the structural features that may contribute to favorable drug-like properties, such as lipophilicity and metabolic stability. Further investigations are warranted to fully elucidate its mechanism of action and potential therapeutic applications.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine. Predictive models can screen vast chemical spaces, identifying molecules with optimal properties based on structural descriptors. This approach has already led to several breakthroughs in identifying novel therapeutics, and it is likely that compounds like this will continue to emerge from such computational pipelines.

Future directions for research on 5-(1-methyl-1H-pyrazol-4-yl)piperidin-3-y l methanamine include exploring its interactions with biological targets at a deeper level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how this molecule binds to its intended targets. Additionally, preclinical studies in appropriate animal models will be essential to assess its safety profile and pharmacokinetic behavior before considering human trials.

The broader significance of this compound lies in its representation of the ongoing innovation in pharmaceutical chemistry. As researchers continue to develop new synthetic methodologies and screening technologies, molecules like 5-(1-methyl -1H-pyrazol -4 - yl)piperidin -3 - ylmethanamine exemplify the potential for discovering novel therapeutics that address unmet medical needs. The combination of structural diversity and functional flexibility makes this class of compounds particularly valuable for drug discovery efforts.

In conclusion,5-(1-methyl -1H -pyrazol -4 - yl)piperidin -3 - ylmethanamine (CAS No. 2167309 -09 - 1) represents a promising candidate for further exploration in medicinal chemistry. Its unique structure, derived from well-studied pharmacophores, combined with preliminary biological activity suggests significant therapeutic potential. As research progresses, this compound will serve as a valuable tool for understanding disease mechanisms and developing new treatments.

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